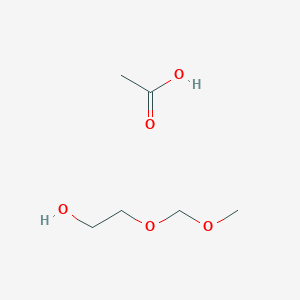
Acetic acid--2-(methoxymethoxy)ethan-1-ol (1/1)
Description
Acetic acid–2-(methoxymethoxy)ethan-1-ol (1/1) is a chemical compound with the molecular formula C₇H₁₄O₅. It is also known as O-[2-(2-Methoxyethoxy)ethyl]glycolic acid. This compound is characterized by its unique structure, which includes both acetic acid and methoxymethoxyethanol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Properties
CAS No. |
62529-13-9 |
|---|---|
Molecular Formula |
C6H14O5 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
acetic acid;2-(methoxymethoxy)ethanol |
InChI |
InChI=1S/C4H10O3.C2H4O2/c1-6-4-7-3-2-5;1-2(3)4/h5H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
KCZIYFUHZVAFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-(methoxymethoxy)ethan-1-ol typically involves the reaction of acetic acid with 2-(methoxymethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3COOH+CH3OCH2CH2OCH2CH2OH→CH3OCH2CH2OCH2CH2OCOCH3+H2O
Industrial Production Methods
Industrial production of acetic acid–2-(methoxymethoxy)ethan-1-ol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-(methoxymethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid–2-(methoxymethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Employed in biochemical assays and as a surfactant modifier.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the formulation of ceramic-filled inks for 3D printing and in enhanced oil recovery processes.
Mechanism of Action
The mechanism of action of acetic acid–2-(methoxymethoxy)ethan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a surfactant, modifying the surface properties of nanoparticles and enhancing their stability. It may also interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but lacks the acetic acid moiety.
Triethylene glycol monomethyl ether: Contains a similar ether linkage but differs in the overall structure.
2-Methoxyethyl acetate: Shares the methoxyethyl group but has an acetate ester instead of the acetic acid moiety.
Uniqueness
Acetic acid–2-(methoxymethoxy)ethan-1-ol is unique due to its combination of acetic acid and methoxymethoxyethanol functionalities. This dual functionality imparts distinctive chemical properties, making it valuable in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


